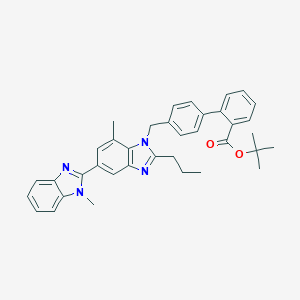

Telmisartan Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Quality Control in Pharmaceutical Manufacturing

Telmisartan Impurity B plays a crucial role in the quality control processes of telmisartan production. It is essential for:

- Impurity Profiling : The identification and quantification of impurities are vital for compliance with regulatory standards set by bodies like the FDA and EMA. This compound serves as a reference standard during impurity profiling to ensure that levels remain within acceptable limits .

- Stability Testing : Understanding how impurities affect the stability of the drug formulation is critical. Studies have shown that monitoring impurities can provide insights into the degradation pathways of telmisartan .

Regulatory Compliance

The presence of impurities must be documented during the Abbreviated New Drug Application (ANDA) filing process with the FDA. This compound is often included in these documents to demonstrate compliance with pharmacopoeial guidelines . This ensures that any potential risks associated with impurities are adequately assessed.

Toxicological Studies

Toxicological assessments are necessary for any pharmaceutical product containing impurities. Research indicates that this compound has been evaluated for its safety profile, particularly when present at levels exceeding regulatory thresholds . This evaluation helps in determining acceptable daily intake levels and potential health risks.

Research and Development

Emerging studies are exploring the therapeutic implications of telmisartan and its impurities, including:

- Enhanced Bioavailability : Research efforts are focusing on formulations that improve the solubility and bioavailability of telmisartan, potentially utilizing insights from impurity behavior .

- Synthesis Pathways : The synthesis of this compound itself has been documented, providing valuable information for researchers looking to optimize manufacturing processes or develop new formulations .

Case Study 1: Quality Control Implementation

A pharmaceutical company implemented a comprehensive quality control system that included regular monitoring of this compound levels during production. By establishing strict limits based on regulatory guidelines, they successfully maintained product quality and reduced recalls due to impurity-related issues.

Case Study 2: Toxicological Assessment

In a clinical study assessing the safety of telmisartan formulations, researchers found that elevated levels of this compound did not significantly alter the pharmacokinetics or safety profile compared to formulations within regulatory limits. This finding supports the notion that while monitoring impurities is crucial, certain levels may not pose significant risks.

Mécanisme D'action

The mechanism of action of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Telmisartan: A similar compound with a benzimidazole core, used as an antihypertensive agent.

Benzimidazole Derivatives: Various derivatives with similar structures, used in different therapeutic areas.

Uniqueness

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

Activité Biologique

Telmisartan is a well-known antihypertensive medication that acts as a specific angiotensin II receptor (AT1) antagonist. Among its various impurities, Telmisartan Impurity B has garnered attention due to its potential implications in drug quality and efficacy. This article delves into the biological activity of this compound, focusing on its synthesis, characterization, and biological effects based on diverse research findings.

1. Synthesis and Characterization

The synthesis of this compound has been reported as a multi-step process involving several chemical transformations. The structure of Impurity B was confirmed using various analytical techniques, including:

- 1H NMR (Nuclear Magnetic Resonance)

- 13C NMR

- Mass Spectrometry (MS)

These methods are crucial for ensuring the purity and identity of the compound, which is essential for quality control in pharmaceutical manufacturing .

Synthesis Steps Overview

The synthesis involves the following key steps:

- Starting Material Preparation : The initial compound undergoes chlorination under alkaline conditions.

- Formation of Intermediates : Several intermediates are formed through reactions with N-Methyl-o-phenylenediamine dihydrochloride.

- Final Product Isolation : The final product is isolated through extraction and purification steps involving organic solvents.

This comprehensive synthesis pathway is significant as it provides a reference for quality control in telmisartan production .

Telmisartan, including its impurities, primarily exerts its effects by blocking the AT1 receptor, leading to vasodilation and reduced blood pressure. The biological activity of this compound may mirror some aspects of telmisartan's pharmacodynamics; however, specific studies on its individual effects remain limited.

2.2 Toxicological Profile

Research indicates that telmisartan and its impurities may have varying toxicological profiles. For instance, high doses of telmisartan have been associated with renal toxicity in animal studies, characterized by increased plasma urea and creatinine levels . While specific data on this compound's toxicity are scarce, it is crucial to consider that impurities can influence the overall safety profile of pharmaceutical products.

3. Case Studies and Research Findings

Several studies have explored the implications of telmisartan impurities in clinical settings:

- Clinical Efficacy : A study involving 1304 patients demonstrated significant reductions in systolic and diastolic blood pressure with telmisartan treatment, indicating its effectiveness despite potential impurities .

- Toxicological Evaluations : Toxicity studies have shown that telmisartan can lead to gastrointestinal damage at higher doses, raising concerns about the safety of impurities like Impurity B .

4. Data Tables

The following table summarizes key findings related to the synthesis and biological effects of this compound:

Propriétés

IUPAC Name |

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPWPNJFDIROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.